4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms and a benzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(2,5-dichlorophenyl)thiourea
- **N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-chlorophenyl)thiourea
Uniqueness
4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Biological Activity
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative notable for its unique structural features, including multiple chlorine substitutions and a benzyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
The molecular formula of this compound is C10H8Cl3N3, with a molecular weight of 276.55 g/mol. Its structure can be represented as follows:
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine atoms may enhance its binding affinity and selectivity towards specific biological targets, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria. The compound's structure allows for potential interactions with bacterial cell membranes or metabolic pathways.
Compound | Activity Against | IC50 (µM) |
---|---|---|
This compound | Staphylococcus aureus | < 10 |
Similar Pyrazole Derivative | Escherichia coli | < 15 |
Anticancer Activity
In cancer research, pyrazole derivatives have been identified as promising candidates due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells.
Case Study:
A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely related to their structural features. The presence of chlorine atoms enhances lipophilicity and may improve cellular uptake. Research into SAR has shown that modifications at the benzyl position can lead to variations in potency and selectivity.
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increased potency against cancer cells |
Substitution with Alkyl Groups | Enhanced antimicrobial activity |
Properties
IUPAC Name |
4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-7-2-1-6(3-8(7)12)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGKJPPKPFQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)N)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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